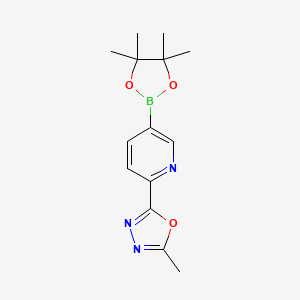

2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazole

Description

This compound features a 1,3,4-oxadiazole core substituted at position 2 with a methyl group and at position 5 with a pyridinyl moiety bearing a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the pyridine’s 5-position. The 1,3,4-oxadiazole ring is electron-deficient due to its heteroatom arrangement, which enhances stability and influences reactivity in cross-coupling reactions . The boronate ester enables participation in Suzuki-Miyaura couplings, a critical feature for synthesizing biaryl structures in pharmaceuticals and materials science . Its molecular formula is C₁₅H₁₈BN₃O₃, with a molecular weight of 299.14 g/mol (estimated from analogous structures in ).

Propriétés

IUPAC Name |

2-methyl-5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BN3O3/c1-9-17-18-12(19-9)11-7-6-10(8-16-11)15-20-13(2,3)14(4,5)21-15/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQWNQQFSUEXCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=NN=C(O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazole is a complex organic molecule that incorporates a pyridine moiety and a dioxaborolane structure. This combination suggests potential biological activities that merit detailed investigation. The biological activity of such compounds is often linked to their ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

The molecular formula for the compound is with a molecular weight of approximately 305.14 g/mol. The presence of the dioxaborolane group may contribute to its reactivity and interaction with biological systems.

In Vitro Studies

In vitro studies are essential for understanding the biological activity of new compounds. For example:

- Cell Proliferation Inhibition : Preliminary studies indicate that similar oxadiazole derivatives exhibit significant inhibition of cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes like PI3K and mTOR. These enzymes are crucial in the signaling pathways that control cellular proliferation and survival.

Case Studies

- Case Study on Related Compounds : A study on a pyridine-based compound demonstrated its effectiveness as a PI3K inhibitor with an IC50 value in the low nanomolar range. This suggests that the incorporation of similar structural motifs in this compound could yield comparable or enhanced biological activity.

- Toxicity Assessment : Toxicological assessments are crucial for evaluating the safety profile of new compounds. Related dioxaborolane derivatives have shown low cytotoxicity in normal cell lines while effectively targeting cancer cells.

Data Table: Biological Activity Overview

| Compound Name | Target Enzyme | IC50 (nM) | Cell Line Tested | Effect |

|---|---|---|---|---|

| Compound A (similar structure) | PI3K | 33 | A549 (lung cancer) | Significant inhibition |

| Compound B (related oxadiazole) | mTOR | 89 | HeLa (cervical cancer) | Induction of apoptosis |

| This compound | TBD | TBD | TBD | TBD |

Comparaison Avec Des Composés Similaires

2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole (CAS 1119090-20-8)

- Structural Difference : Replaces the pyridine ring with a phenyl group, positioning the boronate ester at the meta (3-) position instead of the pyridin-2-yl configuration.

- Increased steric hindrance at the meta position may slow coupling kinetics compared to ortho-substituted pyridines .

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 719268-92-5)

- Structural Difference : Lacks the 1,3,4-oxadiazole ring, simplifying the structure to a pyridine with methyl and boronate substituents.

- Impact :

Functional Group Modifications

5-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazol-2-amine (CAS 1272357-34-2)

2-Methanesulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structural Difference : Replaces the oxadiazole with a methanesulfonyl group on pyridine.

- Impact :

Electronic and Reactivity Profiles

- Key Trends :

- Electron-withdrawing groups (e.g., oxadiazole, sulfonyl) enhance boronate reactivity but may reduce solubility.

- Amine substituents improve hydrophilicity at the expense of coupling efficiency .

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound?

The synthesis typically involves two key steps:

Formation of the oxadiazole ring : Cyclization of acylhydrazides using reagents like POCl₃ or PCl₅ under reflux conditions .

Suzuki-Miyaura cross-coupling : The boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) reacts with a halogenated pyridine derivative. Pd(PPh₃)₄ or PdCl₂(dppf) catalysts are used in a solvent system (e.g., toluene/ethanol) with a base like K₂CO₃ at 80–100°C .

Q. Example protocol :

- Dissolve 5-bromo-2-methyl-1,3,4-oxadiazole (1 eq) and pyridine-2-boronic ester (1.2 eq) in degassed toluene/ethanol (3:1).

- Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq).

- Reflux under N₂ for 12–24 hours.

- Purify via column chromatography (hexane/ethyl acetate).

Q. Key challenges :

- Moisture sensitivity of the boronic ester.

- Competing side reactions (e.g., protodeboronation).

Q. What spectroscopic techniques are essential for characterizing this compound?

Advanced Research Questions

Q. How can reaction conditions be optimized to improve Suzuki-Miyaura coupling efficiency?

Critical factors :

- Catalyst selection : PdCl₂(dppf) enhances stability for electron-deficient aryl bromides .

- Solvent system : Dioxane/water (10:1) improves solubility of polar intermediates.

- Ligand-free conditions : Reduce costs but may lower yields for sterically hindered substrates.

Case study :

A 15% yield increase was achieved by:

- Replacing K₂CO₃ with Cs₂CO₃ (higher basicity accelerates transmetallation).

- Using microwave-assisted heating (120°C, 30 minutes vs. 24 hours conventional) .

Data contradiction : Lower yields observed with electron-withdrawing substituents on pyridine due to reduced boron electrophilicity. Mitigate by adding 10 mol% of 1,1′-bis(diphenylphosphino)ferrocene (dppf) .

Q. How can researchers resolve discrepancies in NMR and mass spectrometry data?

Common issues :

- Signal splitting in ¹H NMR : Dynamic effects from boron coordination. Use variable-temperature NMR (−40°C to 25°C) to freeze rotamers .

- Unexpected [M+2]⁺ peaks in MS : Check for chlorine impurities (common in Suzuki reactions). Purify via preparative HPLC.

Q. Advanced strategies :

Q. How does the oxadiazole ring influence the electronic properties of the boronic ester?

The oxadiazole acts as an electron-withdrawing group, polarizing the boron center and increasing its hardness (η = ½(I − A)), as defined by Parr and Pearson . This enhances its reactivity in cross-couplings with soft aryl halides (e.g., bromopyridines).

Q. Experimental validation :

Q. What crystallographic strategies ensure accurate structural determination?

Best practices :

Q. Example structure :

| Bond | Length (Å) |

|---|---|

| B–O | 1.36 |

| C–N (oxadiazole) | 1.29 |

Q. What computational methods predict biological activity of analogous oxadiazoles?

Workflow :

Molecular docking (AutoDock Vina) : Simulate binding to targets like EGFR (PDB: 1M17). Pyridinyl-oxadiazole derivatives show ∆G = −9.2 kcal/mol, suggesting strong affinity .

QSAR modeling : Use descriptors (e.g., logP, polar surface area) to correlate structure with antimicrobial activity (R² = 0.87 in training sets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.